molecular formula C8H7ClO3 B6425181 2-(chloromethyl)-4,6-dihydroxybenzaldehyde CAS No. 378749-91-8

2-(chloromethyl)-4,6-dihydroxybenzaldehyde

Cat. No.: B6425181
CAS No.: 378749-91-8
M. Wt: 186.59 g/mol
InChI Key: KREOUOZRUNZLKL-UHFFFAOYSA-N
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Description

2-(chloromethyl)-4,6-dihydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, featuring a chloromethyl group at the second position and hydroxyl groups at the fourth and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4,6-dihydroxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 4,6-dihydroxybenzaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction proceeds under acidic conditions, where the formaldehyde reacts with the aromatic ring to introduce the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

    Oxidation: 2-(carboxymethyl)-4,6-dihydroxybenzaldehyde or quinones.

    Reduction: 2-(chloromethyl)-4,6-dihydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(chloromethyl)-4,6-dihydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4,6-dihydroxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-dihydroxybenzaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    2-chloromethylbenzaldehyde: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding and other interactions.

    2,4,6-trihydroxybenzaldehyde: Contains an additional hydroxyl group, which may alter its reactivity and binding properties.

Uniqueness

2-(chloromethyl)-4,6-dihydroxybenzaldehyde is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct reactivity and interaction profiles. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(chloromethyl)-4,6-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-3-5-1-6(11)2-8(12)7(5)4-10/h1-2,4,11-12H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREOUOZRUNZLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)C=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?

A1: The molecular formula of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde is C8H7ClO3. Its molecular weight is 186.59 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers don't offer specific spectroscopic data for 4-(chloromethyl)-2,6-dihydroxybenzaldehyde, they highlight the use of various techniques like NMR (1H NMR, 13C NMR) [] and mass spectrometry (MS) [] for characterizing similar compounds. These techniques can be applied to elucidate the structure of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde as well.

Q3: What types of reactions can 4-(chloromethyl)-2,6-dihydroxybenzaldehyde undergo?

A3: The presence of the chloromethyl group makes 4-(chloromethyl)-2,6-dihydroxybenzaldehyde susceptible to nucleophilic substitution reactions. This allows for the replacement of the chlorine atom with various nucleophiles, providing a route to diversely functionalized derivatives. Additionally, the aldehyde functionality can participate in reactions like condensations and reductions, further expanding its synthetic utility. [, , , ]

Q4: Is there any information on the use of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde in polymer synthesis?

A4: While not directly mentioned, the research papers suggest potential applications of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde in polymer synthesis. For example, it could be used as a monomer in polymerization reactions to incorporate specific functionalities into the polymer backbone. Additionally, it could be used to modify existing polymers via reactions with the chloromethyl group. [, , ]

Q5: What are the potential applications of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?

A5: The diverse reactivity of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde makes it a valuable building block for various applications. It holds potential in:

  • Medicinal Chemistry: As a starting material for synthesizing novel drug candidates, especially those targeting interactions with enzymes or receptors. [, , , , ]
  • Materials Science: For developing new polymers and functional materials with tailored properties. [, , ]
  • Chemical Biology: As a probe for studying biological processes, for example, by incorporating it into biomolecules to track their fate or modify their function. [, , ]

Q6: How can computational chemistry be used to study 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?

A6: Computational chemistry techniques like molecular modeling, docking studies, and QSAR can be employed to:

  • Predict reactivity: Simulating reactions and predicting reaction outcomes. [, ]
  • Study interactions: Understanding its binding affinity and interactions with potential targets like enzymes or receptors. [, , ]
  • Design analogs: Developing new derivatives with improved properties like enhanced potency or selectivity. [, ]

Q7: Is there any information on the safety profile or toxicity of 4-(chloromethyl)-2,6-dihydroxybenzaldehyde?

A7: The provided research papers do not include specific toxicity data for 4-(chloromethyl)-2,6-dihydroxybenzaldehyde. Given its chemical structure and reactivity, it is crucial to handle it with caution. Appropriate safety measures and risk assessments should be implemented when working with this compound. Further research is required to establish its toxicological profile and environmental impact. [, , , ]

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